Cas no 1956331-83-1 (3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride)
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-(TRIFLUOROMETHOXY)PHENYL)AZETIDINE HCL
- 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
- 3-[4-(Trifluoromethoxy)phenyl]azetidine Hydrochloride
- GS0582
- SY245481
- 3-(4-(Trifluoromethoxy)phenyl)azetidinehydrochloride
- Azetidine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
- 1956331-83-1
- PS-18731
- MFCD27922377
- 3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride
- SB51910
-
- MDL: MFCD27922377
- Inchi: 1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
- InChI Key: MPIIIDIAWDXKSN-UHFFFAOYSA-N
- SMILES: Cl.FC(OC1C=CC(=CC=1)C1CNC1)(F)F
Computed Properties
- Exact Mass: 253.0481262g/mol
- Monoisotopic Mass: 253.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285656-1g |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride |
1956331-83-1 | 95+% | 1g |
$790 | 2021-06-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY245481-1g |
3-[4-(Trifluoromethoxy)phenyl]azetidine Hydrochloride |
1956331-83-1 | ≥95% | 1g |
¥6802.00 | 2025-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7080-1-100mg |
3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
1956331-83-1 | 97% | 100mg |
¥691.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7080-1-250mg |
3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
1956331-83-1 | 97% | 250mg |
¥1520.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7080-1-500mg |
3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
1956331-83-1 | 97% | 500mg |
¥2500.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7080-1-1g |
3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
1956331-83-1 | 97% | 1g |
¥4225.0 | 2024-04-23 | |
| Ambeed | A667585-100mg |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride |
1956331-83-1 | 97% | 100mg |
$186.0 | 2025-03-05 | |
| Ambeed | A667585-250mg |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride |
1956331-83-1 | 97% | 250mg |
$407.0 | 2025-03-05 | |
| Ambeed | A667585-1g |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride |
1956331-83-1 | 97% | 1g |
$847.0 | 2025-03-05 | |
| Chemenu | CM285656-1g |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride |
1956331-83-1 | 95%+ | 1g |
$851 | 2023-03-07 |
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride Suppliers
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Additional information on 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride: A Comprehensive Overview
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, also known by its CAS number 1956331-83-1, is a chemical compound that has garnered significant attention in the field of organic chemistry and drug discovery. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the trifluoromethoxy group attached to the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in pharmaceutical research. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the molecule's stability and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride as a lead compound in the development of novel therapeutic agents. Researchers have explored its role in targeting various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. For instance, a 2023 study published in Nature Communications demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in Alzheimer's disease.
The structural versatility of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride allows for further functionalization, enabling the creation of derivative compounds with enhanced pharmacokinetic profiles. By modifying the substituents on the phenyl ring or altering the azetidine ring itself, chemists can tailor the molecule's properties to suit specific therapeutic needs. This approach has been successfully employed in developing analogs with improved solubility and reduced toxicity.
In terms of physical properties, 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is characterized by its high melting point and moderate solubility in organic solvents. These characteristics make it suitable for use in various analytical techniques, such as high-performance liquid chromatography (HPLC), which are essential for quality control in pharmaceutical manufacturing.
The demand for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has grown significantly due to its role as an intermediate in the synthesis of complex molecules. Its ability to undergo diverse transformations has positioned it as a valuable building block in medicinal chemistry. For example, recent research has focused on its use as a precursor for constructing bioactive macrocycles and peptide mimetics.
In conclusion, 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, with its unique chemical structure and promising biological properties, continues to be a focal point in scientific research. As advancements in synthetic methodologies and biological screening techniques unfold, this compound is expected to play an increasingly important role in the discovery and development of innovative therapeutics.
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